[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine
Overview
Description
“[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine” is a chemical compound with the molecular formula C7H12N2OS . It is a product available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular weight of “[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine” is 172.25 . The InChI code for this compound is 1S/C8H14N2OS/c1-6(11-3)8-10-7(4-9-2)5-12-8/h5-6,9H,4H2,1-3H3 .Physical And Chemical Properties Analysis
“[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine” has a molecular weight of 172.25 . The compound is stored at room temperature and is in liquid form .Scientific Research Applications
Potential Cannabinoid Receptor Activity
Research by Westphal et al. (2015) investigated compounds related to thiazolylindoles and benzimidazole, highlighting the novel presence of these compounds in Germany and discussing their potential cannabinoid receptor activity. This study provides analytical data and discusses the structure elucidation of these compounds, which are of interest due to their unusual chemical structures and potential biological activities Westphal et al., 2015.
Antimicrobial Activities
Another aspect of research focuses on the antimicrobial properties of related compounds. Barot et al. (2017) designed, synthesized, and evaluated the antimicrobial activities of novel 1,3,4-thiadiazole, 1,2,4-triazole-5-thione, and 1,3-thiazolan-4-one derivatives of benzimidazole. These compounds showed significant antibacterial and antifungal activities, demonstrating the potential of thiazole derivatives in developing new antimicrobial agents Barot et al., 2017.
Synthesis and Characterization
The synthesis and characterization of compounds incorporating the thiazolyl structure have been extensively studied. Shimoga et al. (2018) successfully synthesized 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, characterizing it through various spectroscopic techniques. This research contributes to the understanding of the chemical and physical properties of such compounds, which is essential for their application in various scientific domains Shimoga et al., 2018.
properties
IUPAC Name |
[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-5(10-2)7-9-6(3-8)4-11-7/h4-5H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIOENAJTAERNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)CN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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